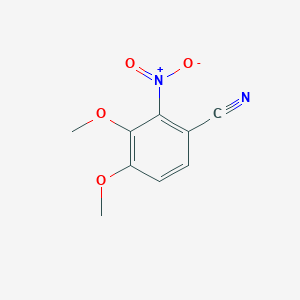

3,4-Dimethoxy-2-nitrobenzonitrile

Description

Historical Context and Initial Research Avenues of Aromatic Nitriles and Nitro Compounds

The scientific foundation for a compound like 3,4-Dimethoxy-2-nitrobenzonitrile was laid in the 19th century with the discovery and development of its constituent functional groups: aromatic nitro compounds and aromatic nitriles.

The exploration of aromatic nitro compounds began in 1834 when E. Mitscherlich first synthesized nitrobenzene (B124822) by treating benzene (B151609) with nitric and sulfuric acid. numberanalytics.com This process, known as electrophilic aromatic nitration, became a cornerstone of organic chemistry, providing a reliable method to introduce the versatile nitro group (–NO₂) onto an aromatic ring. numberanalytics.com The chemistry of nitro compounds has since been extensively studied, revealing their utility as synthetic intermediates due to the strong electron-withdrawing nature of the nitro group and its ability to be transformed into other functional groups, such as amines. mdpi.comresearchgate.netwikipedia.org

Similarly, the synthesis of aromatic nitriles (or benzonitriles) has a rich history dating back to the latter half of the 19th century. Early methods included the Letts nitrile synthesis, discovered in 1872, which involved the reaction of aromatic carboxylic acids with metal thiocyanates. wikipedia.org A pivotal moment came in 1884 with the discovery of the Sandmeyer reaction, a method for converting aryl diazonium salts into aryl nitriles using copper(I) cyanide. numberanalytics.com These early syntheses opened the door for the nitrile group (–C≡N) to become recognized as a critical functional group in organic synthesis, valued for its own reactivity and its role as a precursor to amines, carboxylic acids, and amides. numberanalytics.comnumberanalytics.com

| Key Historical Discoveries | Year | Description |

| Synthesis of Nitrobenzene | 1834 | E. Mitscherlich synthesized the first aromatic nitro compound via nitration of benzene. numberanalytics.com |

| Letts Nitrile Synthesis | 1872 | Edmund A. Letts discovered a method to form nitriles from aromatic carboxylic acids and metal thiocyanates. wikipedia.org |

| Sandmeyer Reaction | 1884 | Traugott Sandmeyer developed a reaction to synthesize aromatic nitriles from aryl diazonium salts. numberanalytics.com |

Contemporary Significance of this compound in Synthetic Organic Chemistry

In modern organic synthesis, the strategic combination of functional groups within a single molecule is key to building complex molecular architectures efficiently. This compound is a prime example of such a versatile building block. Its significance lies in its utility as an intermediate in the synthesis of a variety of target molecules, particularly in the fields of pharmaceuticals and materials science. numberanalytics.comresearchgate.net

Aromatic nitriles are integral to the production of numerous pharmaceuticals, agrochemicals, and dyes. numberanalytics.comnumberanalytics.comfiveable.me Likewise, nitroaromatic compounds are indispensable starting materials for a wide range of products, including many medicinal compounds. researchgate.netfrontiersin.org The presence of both of these functional groups, alongside two methoxy (B1213986) groups, in this compound provides multiple reaction pathways. Researchers utilize this compound in early-stage discovery research as a scaffold to construct more elaborate molecules. sigmaaldrich.com For instance, the related compound 3,4-dimethoxybenzonitrile (B145638) is a known intermediate for synthesizing medicines and herbicides, highlighting the value of the dimethoxybenzonitrile framework. google.com Furthermore, studies on derivatives of 3,4-dimethoxy-β-nitrostyrene for potential biological activity underscore the interest in the specific arrangement of dimethoxy and nitro substituents on a benzene ring for medicinal chemistry applications. mdpi.com

Structural Features and Inherent Reactivity Considerations for Chemical Transformations

The reactivity of this compound is a direct consequence of the interplay between its substituent groups on the benzene ring. The molecule's structure features a nitrile group and a nitro group positioned ortho to each other, with two methoxy groups at the 3 and 4 positions.

Interactive Data Table: Properties of this compound You can sort the table by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₄ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 208.17 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | PPXIMMALSMXMBD-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.com |

The key functional groups and their influence on reactivity are:

Nitro Group (–NO₂): This is a powerful electron-withdrawing group. wikipedia.org Its presence at the ortho position to the nitrile group significantly decreases the electron density of the aromatic ring. This deactivation makes electrophilic aromatic substitution more difficult but facilitates nucleophilic aromatic substitution, where a nucleophile can replace a group on the ring (often the nitro group itself). wikipedia.org A crucial reaction of the nitro group is its reduction to a primary amine (–NH₂), a common step in the synthesis of pharmaceuticals. wikipedia.orgfrontiersin.org

Nitrile Group (–C≡N): The nitrile group is also strongly electron-withdrawing and offers several avenues for transformation. fiveable.me The electrophilic carbon atom of the nitrile can be attacked by nucleophiles. nih.gov Common reactions include hydrolysis to form a carboxylic acid (–COOH) or an amide (–CONH₂) and reduction to a primary amine (–CH₂NH₂). wikipedia.orglibretexts.org The nitrile group can also serve as a directing group in certain reactions or participate in cycloadditions to form heterocyclic systems. nih.gov

The combination of these opposing electronic effects—the strong electron-withdrawing pull of the ortho-nitro and cyano groups versus the electron-donating push of the methoxy groups—creates a highly polarized aromatic system. This electronic arrangement makes this compound a highly functionalized and reactive intermediate, poised for a variety of selective chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-14-7-4-3-6(5-10)8(11(12)13)9(7)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXIMMALSMXMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653553 | |

| Record name | 3,4-Dimethoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175636-14-2 | |

| Record name | 3,4-Dimethoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethoxy 2 Nitrobenzonitrile

Classical Synthetic Approaches to 2-Nitrobenzonitriles

Traditional methods for synthesizing 2-nitrobenzonitriles, including the target compound, have laid the groundwork for more advanced techniques. These classical routes often involve multi-step processes that are continually being optimized for improved yield and selectivity.

The introduction of a nitro group onto a dimethoxybenzonitrile precursor is a critical step. The position of this group is crucial, and thus, regioselective nitration is of paramount importance. The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. pharmdguru.commasterorganicchemistry.comyoutube.com The reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

For dimethoxybenzonitriles, the two methoxy (B1213986) groups are ortho, para-directing and activating. This means they direct incoming electrophiles to the positions ortho and para to themselves and increase the rate of reaction. However, the presence of two such groups can lead to a mixture of products. Achieving regioselectivity for the desired 2-nitro isomer requires careful control of reaction conditions. Mild nitrating conditions, such as using dilute nitric acid in an aqueous solution of sodium dodecylsulfate, can offer high regioselectivity at room temperature. rsc.org The molar ratio of nitric acid to the aromatic substrate is also a key factor in determining the reaction's outcome. frontiersin.org

Computational studies, such as Density Functional Theory (DFT) analysis, have been employed to understand the regioselectivity in the dinitration of dimethoxybenzenes. These studies suggest that for 1,2-dimethoxybenzene, the regioselectivity is largely governed by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov

| Reactant | Reagents | Key Outcome | Reference |

|---|---|---|---|

| Dimethoxybenzonitrile | Nitric Acid, Sulfuric Acid | Electrophilic Aromatic Substitution | pharmdguru.commasterorganicchemistry.comyoutube.com |

| Aromatic Compounds | Dilute Nitric Acid, Sodium Dodecylsulfate | High Regioselectivity at Room Temperature | rsc.org |

| 1,2-Dimethoxybenzene | Nitrating Agents (DFT Study) | Regioselectivity Determined by HOMO Symmetry | nih.gov |

The cyano group is a versatile functional group in organic synthesis. One common method for its introduction is through the dehydration of an aldoxime. This involves the conversion of a corresponding aldehyde, in this case, 3,4-dimethoxy-2-nitrobenzaldehyde, to an aldoxime, which is then dehydrated to form the nitrile. nih.gov Various dehydrating agents can be employed for this transformation.

Another established route to benzonitriles is the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) (an amino-substituted benzene) followed by treatment with a copper(I) cyanide. While effective, this method requires the use of superstoichiometric amounts of copper cyanide. nih.gov The Rosenmund-von Braun reaction is another classical method that typically involves heating an aryl halide with copper(I) cyanide at high temperatures. nih.gov

A patent describes a method for synthesizing 2-fluoro-4-nitrobenzonitrile (B1302158) starting from 2-fluoro-4-nitroaniline. This process involves a diazotization-bromination reaction to convert the amino group to a bromine atom, followed by cyanation using N-methyl-2-pyrrolidone (NMP) as a solvent. google.com

| Precursor | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxy-2-nitrobenzaldehyde | Aldoxime Dehydration | Formation of aldoxime, then dehydration | 3,4-Dimethoxy-2-nitrobenzonitrile | nih.gov |

| Aniline derivative | Sandmeyer Reaction | Diazotization, then CuCN | Benzonitrile (B105546) derivative | nih.gov |

| Aryl halide | Rosenmund-von Braun Reaction | CuCN, high temperature | Benzonitrile derivative | nih.gov |

| 2-Fluoro-4-nitroaniline | Diazotization-bromination, Cyanation | 1. Diazotization-bromination; 2. NMP | 2-Fluoro-4-nitrobenzonitrile | google.com |

The synthesis of this compound can also be approached by performing reactions on precursors that already contain some of the required functional groups. O-methylation of a dihydroxy-2-nitrobenzonitrile precursor is a viable strategy to introduce the two methoxy groups.

Aromatic substitution reactions are fundamental to these synthetic routes. pharmdguru.com For instance, a leaving group, such as a halide, positioned on the aromatic ring can be displaced by a cyanide ion in a nucleophilic aromatic substitution reaction. For such a reaction to be successful, the aromatic ring typically needs to be activated by a strong electron-withdrawing group, like a nitro group, positioned ortho or para to the leaving group. chemistry.coach A patent for the preparation of 4-chloro-2-nitrobenzonitrile (B1583667) describes the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide. epo.org

Modern and Green Chemistry Syntheses

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the emergence of modern catalytic and microwave-assisted techniques for the synthesis of nitroarenes and nitriles.

Transition metal catalysis has revolutionized organic synthesis, offering milder reaction conditions and greater functional group tolerance. acs.org Palladium-catalyzed cross-coupling reactions are particularly prominent for the formation of C-N bonds. acs.orgnih.gov These methods often allow for the cyanation of aryl halides under less harsh conditions than the classical Rosenmund-von Braun reaction. nih.gov However, catalyst deactivation by cyanide can be a challenge, which has led to the development of strategies to mitigate this issue. nih.gov

Nickel-catalyzed reductive cyanation of aryl halides has also emerged as a powerful tool. mdpi.com These reactions can utilize various cyanating agents and proceed under mild conditions. mdpi.com Iron-catalyzed cyanation reactions have also been explored. researchgate.net

The synthesis of nitroarenes can also be achieved through catalytic methods, which can offer advantages over traditional nitration, such as improved regioselectivity and milder conditions. mdpi.com These can include transition-metal-catalyzed ipso-nitration and the oxidation of aryl amines. mdpi.com

A patent for the preparation of 3,4-dimethoxybenzonitrile (B145638) describes a process using 3,4-dimethoxyphenylacetic acid and sodium nitrite (B80452) with ferric chloride as a catalyst. google.com

| Reaction Type | Catalyst/Mediator | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Denitrative C–O Bond Formation | Rhodium | Nitroarenes, Arylboronic acids | Mild basic conditions | acs.org |

| Diaryl Ether Synthesis | Palladium | Nitroarenes, Arylboronic acids | Effective catalysis | acs.org |

| Cyanation | Palladium | Aryl halides | Milder conditions, functional group tolerance | nih.govnih.gov |

| Reductive Cyanation | Nickel | Aryl halides | Mild reaction conditions | mdpi.com |

| Cyanation | Iron | Methoxy benzene (B151609) | Alternative to precious metals | researchgate.net |

| Nitroarene Synthesis | Transition Metals | Various aromatic precursors | Improved regioselectivity | mdpi.com |

| Benzonitrile Synthesis | Ferric Chloride | 3,4-Dimethoxyphenylacetic acid, Sodium nitrite | Use of inexpensive raw materials | google.com |

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique. nih.govnih.govacs.org Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance product purity by providing efficient and uniform heating. nih.govingentaconnect.com

Several protocols for the microwave-assisted synthesis of benzonitriles have been developed. These methods often involve the dehydration of amides or aldoximes. For example, a study reports the synthesis of benzonitriles from amides using acetic anhydride (B1165640) under microwave irradiation. researchgate.net Another protocol describes a one-pot synthesis of nitriles using recyclable magnetite (Fe₃O₄) nanoparticles as a catalyst in water under microwave heating, highlighting the green aspects of this approach. ingentaconnect.com The use of microwave heating has been shown to be superior to conventional heating in many cases, offering shorter reaction times and higher yields. nih.gov

| Reaction | Catalyst/Reagent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Amide Dehydration | Acetic Anhydride | Microwave Irradiation | Rapid synthesis | researchgate.net |

| One-pot Nitrile Synthesis | Magnetite (Fe₃O₄) Nanoparticles | Microwave, Water | Green, recyclable catalyst | ingentaconnect.com |

| General Benzonitrile Synthesis | Various | Microwave Irradiation | Higher yields, shorter reaction times | nih.gov |

Environmentally Benign and Solvent-Free Synthetic Routes

In recent years, significant efforts have been directed towards developing greener synthetic pathways for nitrated aromatic compounds, minimizing the use of hazardous solvents and reagents. One such approach is the gas-phase ammoxidation of p-nitrotoluene (PNT) to p-nitrobenzonitrile (PNB) using vanadium phosphate (B84403) (VPO) catalysts. rsc.org This method avoids the use of harsh liquid-phase reagents and allows for the continuous production of the desired product. rsc.org

Research has shown that a bulk VPO catalyst with a P/V ratio of 1.2 can achieve a PNB selectivity of 77% at a conversion rate of 13%. rsc.org The reaction is typically conducted at temperatures at or below 623 K to prevent thermal decomposition of the starting material. rsc.org The lower activity and selectivity observed with some catalysts in this process are often attributed to the deactivating effect of the nitro group on the aromatic ring. rsc.org

Another environmentally conscious approach involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent. NCTS is considered a more environmentally friendly alternative to traditional cyanide sources. researchgate.net This reagent has been successfully employed in the rhodium-catalyzed ortho-cyanation of 2-aryl-1,2,3-triazoles, offering a novel method for creating benzonitriles with moderate to good yields and tolerance for various functional groups. researchgate.net

Precursor Compound Analysis and Optimization

The synthesis of this compound typically involves the preparation of key intermediates such as 3,4-dimethoxybenzonitrile and the subsequent introduction of the nitro group.

Several methods exist for the synthesis of 3,4-dimethoxybenzonitrile. Traditional routes include the dehydration of 3,4-dimethoxybenzamide (B75079) using agents like phosphorus pentachloride, or the dehydration of aldoximes derived from 3,4-dimethoxybenzaldehyde. google.com Other methods involve the ammonification oxidation of 3,4-dimethoxybenzyl alcohol or the substitution of halogenated benzenes with cyanide, often catalyzed by a transition metal. google.com A more recent and cost-effective method utilizes the reaction of 3,4-dimethoxyphenylacetic acid with sodium nitrite, catalyzed by ferric chloride, which offers the advantages of low-toxicity and readily available starting materials. google.com

Another important intermediate is 3-methyl-4-nitrobenzonitrile (B1363978), which can be synthesized from the inexpensive starting material 3-methyl-4-nitrobenzoic acid. asianpubs.org This process involves converting the benzoic acid to its corresponding acid chloride using thionyl chloride, followed by amidation with aqueous ammonia (B1221849) to form an amide, which is then dehydrated to the nitrile. asianpubs.org

The synthesis of 3,4-dimethoxy-β-nitrostyrene derivatives, another class of related precursors, is achieved through a nitroaldol reaction. mdpi.com

Optimizing the conditions for both the nitration and cyanation steps is crucial for maximizing the yield and purity of the final product.

Nitration:

The nitration of aromatic compounds is a well-established but often challenging reaction. In the synthesis of related nitro compounds like p-nitrobenzonitrile, various methods have been employed, including the reaction of p-nitrobenzoic acid with p-toluenesulfonamide (B41071) and phosphorus pentachloride. orgsyn.org The reaction temperature is a critical parameter and is typically raised gradually to around 200–205°C. orgsyn.org

For the nitration of veratraldehyde to produce 3,4-dimethoxy-5-nitrobenzaldehyde, a mixture of concentrated nitric acid and glacial acetic acid at room temperature for 12 hours has been shown to yield a high purity product. chemicalbook.com Continuous flow microreactor systems offer a promising platform for optimizing nitration reactions, allowing for precise control over reaction parameters and improved safety. beilstein-journals.org Kinetic modeling in such systems can help determine optimal conditions, such as temperature, residence time, and reactant concentrations, to maximize conversion rates. beilstein-journals.org For instance, in one study, optimized conditions for a nitration reaction were found to be a temperature of 40°C, a residence time of 12.36 minutes, and a specific molar ratio of reactants, leading to a conversion of 87.4%. beilstein-journals.org

Cyano-Group Formation:

The introduction of the cyano group can be achieved through various methods. The Sandmeyer reaction on a corresponding aniline is a classic approach. orgsyn.org More modern techniques involve transition metal-catalyzed cyanation reactions. Rhodium-catalyzed reactions using NCTS as the cyanide source have proven effective for the ortho-cyanation of certain aromatic compounds. researchgate.net Optimization of these reactions involves screening catalysts and adjusting the stoichiometry of the cyanating agent. For example, using [Cp*RhCl2]2 as a catalyst and 2 equivalents of NCTS in 1,2-dichloroethane (B1671644) at 120°C for 24 hours has been shown to provide good yields. researchgate.net

Another method for forming the nitrile involves the dehydration of an amide. For instance, 3-methyl-4-nitrobenzonitrile can be prepared from 3-methyl-4-nitrobenzoic acid by first converting it to an amide and then dehydrating it. asianpubs.org

The table below summarizes various synthetic approaches for related benzonitriles, highlighting the diversity of reagents and conditions employed.

Interactive Data Table: Synthetic Approaches to Benzonitriles

| Target Compound | Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

| 3,4-Dimethoxybenzonitrile | 3,4-Dimethoxyphenylacetic acid | Sodium nitrite | Ferric trichloride (B1173362) | Dimethyl sulfoxide | 50°C | High | google.com |

| p-Nitrobenzonitrile | p-Nitrobenzoic acid | p-Toluenesulfonamide, Phosphorus pentachloride | - | - | 200-205°C | 85-90% | orgsyn.org |

| p-Nitrobenzonitrile | p-Nitrotoluene | Ammonia, Oxygen | Vanadium phosphate (VPO) | - | < 623 K | - | rsc.org |

| 2-Aryl-ortho-benzonitrile | 2-Aryl-1,2,3-triazole | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | [Cp*RhCl2]2 | 1,2-Dichloroethane | 120°C | 74% | researchgate.net |

| 3,4-Dimethoxy-5-nitrobenzaldehyde | Veratraldehyde | Nitric acid, Acetic acid | - | - | Room Temp | 98% | chemicalbook.com |

| 3-Methyl-4-nitrobenzonitrile | 3-Methyl-4-nitrobenzoic acid | Thionyl chloride, Aqueous NH3 | - | - | - | Good | asianpubs.org |

Chemical Transformations and Reaction Pathways of 3,4 Dimethoxy 2 Nitrobenzonitrile

Reductions of the Nitro Group to Amino Derivatives

The reduction of the nitro group in 3,4-dimethoxy-2-nitrobenzonitrile is a key transformation, leading to the formation of 2-amino-3,4-dimethoxybenzonitrile (B8620264), a valuable intermediate in the synthesis of various heterocyclic compounds and other functionalized molecules.

Catalytic Hydrogenation and Chemo-Selective Reductions for Amino Benzonitrile (B105546) Formation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. nih.gov The reaction is generally carried out under mild conditions, offering high yields and selectivity. nih.govnih.gov For instance, the hydrogenation of 3-phenylpropionitrile, a related nitrile compound, has been successfully achieved using a Pd/C catalyst in a two-phase solvent system of dichloromethane (B109758) and water with acidic additives. nih.gov While specific conditions for this compound are not detailed in the provided results, the general principles of catalytic hydrogenation are applicable.

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H2) | Dichloromethane/Water | 30-80 °C | 6 bar | nih.gov |

| Cobalt Corrole (B1231805) Complex | Hydrogen Gas (H2) | Ethanol | Variable | 30 bar | nih.gov |

Chemo-selective reduction, which targets the nitro group while preserving the cyano group, is crucial. The use of specific catalysts and reaction conditions can prevent the over-reduction of the nitrile functionality. For example, molecular cobalt corrole complexes have been shown to effectively mediate the homogeneous hydrogenation of various nitroarenes to their corresponding amines with broad functional group tolerance. nih.gov The addition of catalytic amounts of vanadium compounds during hydrogenation can also prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates, leading to purer products. google.com

Subsequent Transformations of the Amino Benzonitrile to Other Functionalities

2-Amino-3,4-dimethoxybenzonitrile serves as a versatile precursor for the synthesis of more complex molecules. The amino group can undergo various transformations, including diazotization followed by substitution, acylation, and condensation reactions. The cyano group can also be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

One notable application is in the synthesis of polysubstituted 4-aminoquinolines. cardiff.ac.uk This involves a base-promoted, one-pot reaction of 2-aminobenzonitriles with ynones, proceeding through an aza-Michael addition followed by intramolecular annulation. cardiff.ac.uk

The amino group can also be a key component in the formation of fused heterocyclic systems. For instance, 2-aminofurans can be prepared through various methods, including the cyclization of nitriles. researchgate.net While not a direct transformation of 2-amino-3,4-dimethoxybenzonitrile, this highlights the synthetic potential of the amino and cyano functionalities in close proximity on an aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for modifying the aromatic ring of this compound. This reaction typically involves the displacement of a leaving group by a nucleophile. youtube.comyoutube.comyoutube.comchadsprep.com

Displacement of the Nitro Group by Various Nucleophiles

The nitro group in this compound is an effective leaving group in SNAr reactions, particularly when activated by the electron-withdrawing cyano group. nih.govnih.govmdpi.com Various nucleophiles, such as alkoxides, amines, and thiolates, can displace the nitro group. nih.govrsc.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. youtube.comyoutube.com

In some cases, the displacement of an aromatic hydrogen atom can occur, particularly in the presence of strong bases and under specific reaction conditions. rsc.org However, the displacement of the nitro group is generally more common in activated systems like this compound.

| Nucleophile | Product Type | Reference |

|---|---|---|

| Methoxide (CH3O-) | Methoxy-substituted benzonitrile | rsc.org |

| Amines (e.g., Butylamine) | Amino-substituted benzonitrile | nih.gov |

| Thiols | Thioether-substituted benzonitrile | nih.gov |

Regioselective Functionalization of the Aromatic Ring System

The regioselectivity of SNAr reactions on the benzonitrile ring is influenced by the directing effects of the existing substituents. The nitro and cyano groups are strong electron-withdrawing groups, directing incoming nucleophiles to the positions ortho and para to them. youtube.commdpi.com In this compound, the nitro group is at the 2-position, making the positions ortho and para to it susceptible to nucleophilic attack.

The concept of regioselectivity is crucial in synthesis, allowing for the controlled introduction of functional groups at specific positions on the aromatic ring. youtube.comorganic-chemistry.orgyoutube.com By carefully choosing the starting material and reaction conditions, chemists can achieve the desired isomer of the product.

Modifications of the Cyano Group

The cyano group (C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. nih.govebsco.comlibretexts.orglibretexts.org

One of the most common reactions of nitriles is hydrolysis, which can be carried out under either acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. ebsco.comlibretexts.orglibretexts.org The reaction proceeds through the addition of water to the carbon-nitrogen triple bond. libretexts.org

The cyano group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This transformation involves the addition of hydride ions to the carbon-nitrogen triple bond.

Furthermore, the cyano group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.org This reaction provides a useful method for the formation of carbon-carbon bonds.

Finally, the cyano group can participate in cycloaddition reactions, leading to the formation of various heterocyclic rings. For instance, 2-aminobenzonitriles can react with other molecules to form fused pyrimidine (B1678525) or pyridine (B92270) rings. cardiff.ac.ukresearchgate.net

Hydrolysis to Carboxylic Acids and Esters

The nitrile group (-CN) can be converted to a carboxylic acid (-COOH) through hydrolysis, a fundamental transformation in organic synthesis. This reaction can be carried out under acidic or basic conditions. For related compounds, this transformation is well-documented. While specific studies on this compound are not prevalent, the hydrolysis of nitriles to carboxylic acids is a general and reliable reaction. libretexts.org For instance, the related compound 3,4-dimethoxy-2-nitrobenzoic acid is a known substance, implying that the hydrolysis of the corresponding nitrile is a feasible synthetic route. The reaction typically involves heating the nitrile with an aqueous acid, such as sulfuric acid, or a base like sodium hydroxide, followed by acidification.

The general scheme for this hydrolysis is as follows:

Reaction Scheme: Hydrolysis of this compound

(Image depicting the chemical reaction)

Reductions to Aldehydes and Amines

The nitrile and nitro groups are both susceptible to reduction, and selective conditions can be employed to target one over the other or reduce both simultaneously.

Reduction of the Nitrile Group: The nitrile group can be partially reduced to an aldehyde or fully reduced to a primary amine. The reduction to an aldehyde is typically achieved using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is widely used for the conversion of nitriles to aldehydes. youtube.com

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-amino-3,4-dimethoxybenzonitrile. This transformation is crucial for the synthesis of various heterocyclic compounds. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction with metals in acidic media (e.g., tin or iron in HCl). chem-soc.si

The table below summarizes typical reduction reactions applicable to this compound based on general methodologies for related compounds.

| Target Functional Group | Desired Product | Reagent(s) | Typical Conditions |

| Nitrile | Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene, -78 °C to rt |

| Nitrile | Amine | Lithium aluminum hydride (LiAlH₄) | THF, reflux |

| Nitro | Amine | H₂, Pd/C | Ethanol, rt, atmospheric pressure |

| Nitro | Amine | SnCl₂·2H₂O | Ethanol, reflux |

Nucleophilic Additions to the Nitrile Functionality for Amidines and Other Derivatives

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orgsavemyexams.com This reactivity allows for the synthesis of various derivatives, most notably amidines. The Pinner reaction, for example, involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ether salt (Pinner salt), which can then react with an amine to produce an amidine. Alternatively, direct addition of organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of ketones after hydrolysis of the intermediate imine. youtube.com

Reactions Involving the Methoxy (B1213986) Groups

The two methoxy groups on the aromatic ring can be selectively cleaved or used as handles for further functionalization.

Selective Demethylation Strategies

The cleavage of aryl methyl ethers, or demethylation, is a key strategy for unmasking phenol (B47542) functionalities. Reagents like boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃) are powerful Lewis acids commonly used for this purpose. rsc.orgorgsyn.org Boron trichloride has been noted for its ability to selectively cleave sterically hindered methoxy groups. rsc.org In compounds with multiple methoxy groups, selectivity can often be achieved based on the electronic and steric environment of each group. For instance, a patent describes the use of boron trichloride to demethylate the related 3,4-dimethoxy-2-nitrobenzoic acid, suggesting that the methoxy group at the 3-position is preferentially cleaved due to chelation with the adjacent nitro and carboxyl groups. researchgate.net Another method for demethylation involves using strong acids like hydrobromic acid (HBr) or reagents like aluminum chloride (AlCl₃). researchgate.net

The table below presents potential demethylation strategies for this compound.

| Reagent | Selectivity/Outcome | Typical Conditions |

| Boron Trichloride (BCl₃) | Potentially selective for one methoxy group, likely at C3. | Dichloromethane, low temperature (-10 °C to rt). |

| Boron Tribromide (BBr₃) | Generally a strong reagent for complete demethylation of all methoxy groups. mdma.ch | Dichloromethane, -78 °C to rt. orgsyn.org |

| Aluminum Chloride (AlCl₃) | Effective for demethylation, especially for groups ortho to a carbonyl or nitro group. researchgate.net | Inert solvent (e.g., nitrobenzene), elevated temperature. |

Functionalization and Derivatization of Oxygen Atoms

Once a methoxy group is demethylated to a hydroxyl (phenolic) group, this new functional group opens up a plethora of derivatization possibilities. The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for a variety of reactions, including:

Alkylation: Reaction with alkyl halides or sulfates to form new ethers (Williamson ether synthesis).

Acylation: Reaction with acid chlorides or anhydrides to form esters.

Formation of Aryl Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

Cyclization Reactions and Heterocycle Formation

This compound is an excellent precursor for the synthesis of fused heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine, followed by an intramolecular reaction with the adjacent nitrile group. This reductive cyclization can lead to the formation of various nitrogen-containing heterocycles. For example, the resulting 2-amino-3,4-dimethoxybenzonitrile can undergo cyclization to form substituted quinazolines or other related structures, which are important scaffolds in medicinal chemistry. msu.eduwikipedia.org The specific heterocycle formed depends on the reaction conditions and the co-reactants used in the cyclization step. For instance, reaction with a one-carbon electrophile like formic acid or an orthoester can lead to the formation of a pyrimidine ring fused to the benzene (B151609) core.

Intramolecular Cyclizations for Fused Ring Systems

The transformation of this compound into fused ring systems is a testament to the reactivity of its derivatives. The initial reduction of the nitro group is a critical step, paving the way for subsequent intramolecular cyclization reactions.

A key strategy involves the reductive cyclization of the nitro group in the presence of a suitable one-carbon source. For instance, heating this compound with formamide (B127407), which serves as both a reducing agent for the nitro group and a source of a carbonyl carbon, can lead to the formation of 6,7-dimethoxyquinazolin-4(3H)-one. This transformation proceeds through the in situ formation of 2-amino-3,4-dimethoxybenzonitrile, which then undergoes cyclization with formamide.

Another approach involves the use of formic acid. The Leuckart reaction, a classic method for reductive amination, can be adapted for the synthesis of fused systems. mdpi.comwikipedia.orgwikipedia.org In this context, heating this compound with formic acid can facilitate both the reduction of the nitro group and the subsequent cyclization to yield the corresponding quinazolinone derivative.

The resulting 2-amino-3,4-dimethoxybenzonitrile is a valuable building block for more complex fused systems. For example, it can be a precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity. jocpr.com While direct synthesis from 2-amino-3,4-dimethoxybenzonitrile is a plausible extension, the general strategy involves the condensation of an appropriately substituted aminopyrimidine with a three-carbon unit. jocpr.com The synthesis of such fused systems often relies on the inherent reactivity of the ortho-amino and cyano groups to form a new heterocyclic ring.

Reactions with Bifunctional Reagents for Novel Heterocyclic Scaffolds

The reaction of the intermediate, 2-amino-3,4-dimethoxybenzonitrile, with various bifunctional reagents opens up a plethora of possibilities for the synthesis of novel heterocyclic scaffolds. These reactions typically involve the participation of both the amino and cyano groups, leading to the formation of new rings.

One of the most common applications is the synthesis of quinazoline (B50416) derivatives. The reaction of 2-amino-3,4-dimethoxybenzonitrile with various one-carbon electrophiles, which act as bifunctional reagents by reacting with both the amino and cyano functionalities, is a well-established method. For example, heating with formamide or formic acid leads to the formation of 6,7-dimethoxyquinazolin-4(3H)-one. organic-chemistry.orgnih.govnih.gov

The versatility of this approach is further demonstrated by the use of other bifunctional reagents. For instance, reaction with urea (B33335) can yield 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, introducing an additional amino group into the heterocyclic system. nih.gov Similarly, treatment with carbon disulfide can lead to the formation of the corresponding quinazoline-2,4(1H,3H)-dithione, showcasing the ability to incorporate different heteroatoms. nih.govrsc.org

The synthesis of more complex fused systems, such as pyrimido[5,4-d]pyrimidines, can also be envisioned from 2-amino-3,4-dimethoxybenzonitrile. organic-chemistry.org Although not directly reported for this specific substrate, the general synthetic strategy involves the reaction of a 6-aminocyanopyrimidine derivative with a suitable bifunctional reagent like hydrazine, leading to the formation of the second pyrimidine ring.

The following table summarizes the synthesis of various heterocyclic scaffolds from 2-amino-3,4-dimethoxybenzonitrile, the key intermediate derived from this compound.

| Reactant | Bifunctional Reagent | Resulting Heterocyclic Scaffold | General Reaction Conditions |

|---|---|---|---|

| 2-Amino-3,4-dimethoxybenzonitrile | Formamide | 6,7-Dimethoxyquinazolin-4(3H)-one | Heating |

| 2-Amino-3,4-dimethoxybenzonitrile | Formic Acid | 6,7-Dimethoxyquinazolin-4(3H)-one | Heating |

| 2-Amino-3,4-dimethoxybenzonitrile | Urea | 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one | Heating |

| 2-Amino-3,4-dimethoxybenzonitrile | Carbon Disulfide | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dithione | Base, Heating |

| 2-Amino-3,4-dimethoxybenzonitrile | Aryl Isothiocyanates | 2-Thio-3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones | Heating in a suitable solvent |

These examples underscore the importance of this compound as a starting material for generating a diverse array of heterocyclic compounds with potential applications in various fields of chemical research. The strategic reduction of the nitro group unlocks the synthetic potential of the ortho-aminonitrile moiety, enabling the construction of complex molecular architectures.

Applications of 3,4 Dimethoxy 2 Nitrobenzonitrile As a Building Block in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The strategic placement of reactive functional groups in 3,4-dimethoxy-2-nitrobenzonitrile makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions with the adjacent nitrile group or other introduced functionalities.

Quinazolines and Quinazolinones as Scaffolds

Quinazoline (B50416) and quinazolinone cores are prevalent in numerous biologically active compounds and approved pharmaceuticals. The synthesis of these scaffolds from 2-nitrobenzonitriles has been a subject of significant research. Recent advancements have demonstrated the utility of this compound in efficient, metal-catalyzed methodologies for constructing quinazolinone derivatives.

Notably, a convenient copper-catalyzed synthesis of 2-arylquinazolin-4(3H)-one derivatives has been developed, utilizing 2-nitrobenzonitriles and various alcohols under mild conditions. nih.gov This procedure boasts a broad substrate scope and high yields without the need for external oxidants or reductants, making it a sustainable and practical approach. nih.gov A plausible mechanism for this transformation involves the copper-catalyzed oxidation of the alcohol to an aldehyde, followed by the reduction of the nitro group of the benzonitrile (B105546) to an amine. The resulting amino group then condenses with the in-situ generated aldehyde, and subsequent cyclization and aromatization afford the quinazolinone product. nih.gov

Similarly, a ruthenium-catalyzed method for the synthesis of 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols has also been reported, further highlighting the versatility of this synthetic strategy. rsc.orgbohrium.com These catalytic systems offer a direct and efficient pathway to functionalized quinazolinones, where the methoxy (B1213986) groups from the starting material can be retained or further modified in the final product.

| Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Copper(II) Acetate | 2-Nitrobenzonitriles and Alcohols | Mild conditions, broad substrate scope, high yields, no external oxidants/reductants. | nih.govnih.govresearchgate.net |

| [Ru(COD)Cl₂]n | 2-Nitrobenzonitriles and Alcohols | Efficient, high yields, broad functional group tolerance. | rsc.orgbohrium.comclockss.org |

Indoles and Fused Indole (B1671886) Systems

The indole scaffold is a cornerstone of medicinal chemistry, found in a vast number of natural products and synthetic drugs. While direct synthesis from a benzonitrile is less common, this compound can be considered a precursor to substrates suitable for well-established indole syntheses, such as the Leimgruber-Batcho and Reissert methods.

The Leimgruber-Batcho indole synthesis is a powerful method that begins with an o-nitrotoluene derivative. rsc.orgyoutube.comwikipedia.org The methyl group of the o-nitrotoluene is first condensed with a formamide (B127407) acetal (B89532) to form an enamine, which then undergoes a reductive cyclization to yield the indole. rsc.orgyoutube.comwikipedia.org Although this compound does not possess the required methyl group, it can be envisioned as a synthon for the corresponding 3,4-dimethoxy-2-nitrotoluene through appropriate chemical transformations.

The Reissert indole synthesis , on the other hand, commences with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.netchemeurope.com This intermediate is then reductively cyclized to afford an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgresearchgate.netchemeurope.com Similar to the Leimgruber-Batcho synthesis, the utility of this compound in this context would rely on its conversion to the corresponding o-nitrotoluene precursor.

Other Heterocyclic Systems (e.g., Benzo[b]thiophenes, Isoxazolines, Benzimidazoles)

The reactivity of the functional groups in this compound also allows for its application in the synthesis of other important heterocyclic systems.

Benzo[b]thiophenes , which are structural motifs in various pharmaceuticals, can be synthesized from o-nitrobenzonitriles. A facile, one-step synthesis of methyl 3-aminobenzo[b]thiophene-2-carboxylates has been described, involving the reaction of substituted o-nitrobenzonitriles with methyl thioglycolate. researchgate.net This reaction proceeds via a nucleophilic displacement of the activated nitro group by the thiolate, followed by a base-catalyzed ring closure onto the nitrile. researchgate.net The resulting 3-amino-6,7-dimethoxybenzo[b]thiophene-2-carboxylate can then serve as a versatile intermediate for further functionalization.

Isoxazolines are typically synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. organic-chemistry.orgnih.govresearchgate.net Nitrile oxides can be readily generated from the corresponding aldoximes. Therefore, this compound could be a precursor for the synthesis of 3,4-dimethoxy-2-nitrobenzaldoxime, which upon oxidation would yield the corresponding nitrile oxide. This reactive intermediate can then be trapped with various alkenes to construct the isoxazoline (B3343090) ring system.

Benzimidazoles , another important class of heterocyclic compounds with a wide range of biological activities, are commonly synthesized through the condensation of o-phenylenediamines with various carbonyl compounds. The required 2,3-diamino-4,5-dimethoxybenzonitrile precursor for such a synthesis could potentially be derived from this compound through the reduction of the nitro group to an amine and the subsequent amination of the nitrile group.

Construction of Advanced Pharmaceutical Intermediates and Precursors

The heterocyclic scaffolds derived from this compound serve as crucial intermediates in the synthesis of more complex and biologically active molecules, particularly in the realm of medicinal chemistry.

Precursors for Kinase Inhibitors and Related Structures

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a quinazoline core. For instance, Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, is a well-known drug with a 4-anilinoquinazoline (B1210976) scaffold. The synthetic routes to quinazolinones from this compound, as described in section 4.1.1, provide a direct entry into the core structures of such kinase inhibitors. nih.gov The dimethoxy-substituted quinazolinone can be further elaborated to introduce the necessary side chains and pharmacophoric elements required for potent and selective kinase inhibition.

| Heterocyclic Scaffold | Synthetic Approach from this compound Derivative | Relevance as Pharmaceutical Intermediate |

|---|---|---|

| Quinazolinone | Metal-catalyzed reaction with alcohols. | Core structure of kinase inhibitors (e.g., Gefitinib analogues). nih.gov |

| Indole | Precursor to substrates for Leimgruber-Batcho or Reissert synthesis. | Ubiquitous in a wide range of bioactive natural products and drugs. |

| Benzo[b]thiophene | Reaction with methyl thioglycolate. | Found in various pharmaceuticals with diverse activities. |

Scaffolds for Multi-Ring Systems with Synthetic Relevance

The functional handles present in the heterocyclic derivatives of this compound allow for their use in the construction of more complex, multi-ring systems. For example, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which are polycyclic uracil (B121893) derivatives, demonstrates the potential for building intricate molecular architectures. organic-chemistry.orgnih.gov These multi-ring systems are of interest for their potential photophysical properties and as scaffolds for new therapeutic agents. The initial quinazoline ring, accessible from this compound, can be further elaborated through cross-coupling reactions and subsequent cyclization steps to afford these complex structures. organic-chemistry.orgnih.gov

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of a wide range of nitrogen-containing heterocycles, including quinazolines, indoles, benzo[b]thiophenes, isoxazolines, and benzimidazoles. These heterocyclic scaffolds, in turn, serve as critical intermediates in the synthesis of advanced pharmaceutical agents, such as kinase inhibitors, and complex multi-ring systems. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new biologically active molecules.

Role in Natural Product Synthesis and Analog Development

The unique substitution pattern of this compound offers a valuable starting point for the synthesis of various natural products and their analogs, particularly those containing substituted aromatic cores.

While direct total syntheses of complex natural products originating from this compound are not extensively documented in readily available literature, its structural motifs are present in several classes of biologically active compounds, such as isoquinoline (B145761) alkaloids. The general synthetic strategies for isoquinolines often involve the cyclization of appropriately substituted phenylethylamines or the reaction of ortho-substituted benzaldehydes with nitriles. The functional groups on this compound can be chemically manipulated to form precursors suitable for these cyclization reactions. For instance, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced to provide the necessary functionalities for building the isoquinoline core.

The dimethoxy substitution pattern is a common feature in many natural products, and its presence in this building block is advantageous. For example, the core structure of certain isoquinoline alkaloids features a similar substitution pattern, which is crucial for their biological activity.

Table 1: Examples of Isoquinoline Alkaloid Core Structures with Similar Substitution Patterns

| Alkaloid Type | Core Structure | Potential Synthetic Connection |

| Simple Isoquinolines | Substituted isoquinoline ring | The benzonitrile can be elaborated into a phenylethylamine precursor for Bischler-Napieralski or Pictet-Spengler reactions. |

| Benzylisoquinolines | Isoquinoline core with a benzyl (B1604629) substituent at C1 | The nitrile group can be a handle for introducing the benzyl moiety through various coupling strategies after initial cyclization. |

Although specific examples detailing the use of this compound in the synthesis of natural products like phidianidines or varitriol (B143310) are not prominent in the surveyed literature, the synthesis of analogs of these molecules often involves the construction of substituted aromatic rings where a precursor like this compound could theoretically be employed.

The presence of the nitro and nitrile groups on the aromatic ring of this compound allows for a range of chemical transformations where stereoselectivity can be induced. While specific studies focusing on this particular molecule are not widely reported, the general principles of asymmetric synthesis are applicable.

Chiral auxiliaries can be temporarily attached to derivatives of this compound to direct the stereochemical outcome of subsequent reactions. For example, if the nitrile group is hydrolyzed to a carboxylic acid, it can be coupled with a chiral auxiliary. The resulting chiral amide can then undergo diastereoselective alkylation or other transformations on a side chain, with the chiral auxiliary being removed in a later step.

Alternatively, stereoselectivity can be achieved using chiral catalysts. The reduction of the nitro group is a key transformation, and asymmetric hydrogenation of nitroarenes using chiral metal catalysts can provide access to enantioenriched anilines. These chiral amines can then be used as building blocks for the synthesis of more complex chiral molecules.

Table 2: Potential Stereoselective Transformations of this compound Derivatives

| Transformation | Method | Potential Chiral Product |

| Asymmetric reduction of the nitro group | Chiral metal catalyst (e.g., Ru, Ni) and a hydrogen source | Enantioenriched 2-amino-3,4-dimethoxybenzonitrile (B8620264) |

| Diastereoselective alkylation | Attachment of a chiral auxiliary to a derivative | Diastereomerically enriched products |

Development of Novel Organic Materials Precursors

The functional groups of this compound also make it a potential precursor for the synthesis of novel organic materials, including functional polymers and precursors for optoelectronic components and dyes.

The chemical versatility of this compound allows for its conversion into monomers suitable for polymerization. For instance, reduction of the nitro group to an amine and hydrolysis of the nitrile to a carboxylic acid would yield an aminocarboxylic acid, which can undergo polycondensation to form a polyamide. The presence of the dimethoxy groups on the polymer backbone would influence its physical properties, such as solubility and thermal stability.

Furthermore, the corresponding diamino derivative, obtained by reduction of both the nitro and nitrile groups, could be a monomer for the synthesis of polyamides by reaction with a dicarboxylic acid. Research into polyamides derived from substituted benzonitriles has shown that the nature of the substituents significantly impacts the properties of the resulting polymers.

The development of conductive polymers is another area where derivatives of this compound could be utilized. The corresponding aniline (B41778), obtained after reduction of the nitro group, could potentially be polymerized to form a substituted polyaniline. The electronic properties of such a polymer would be influenced by the electron-donating methoxy groups and the electron-withdrawing nitrile group.

The synthesis of dyes and precursors for optoelectronic materials often relies on aromatic building blocks with specific electronic properties. This compound can serve as a starting material for such compounds.

Azo Dyes: The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. unb.ca Reduction of the nitro group of this compound would yield 2-amino-3,4-dimethoxybenzonitrile. This amine could then be diazotized and coupled with various aromatic or heterocyclic compounds to produce a range of azo dyes. The color of these dyes would be influenced by the extended conjugation and the electronic nature of the substituents. For instance, the synthesis of azothiazole dyes often involves the reaction of a carbothioamide with hydrazonoyl halides, where the aromatic substitution pattern influences the properties of the final dye. nih.gov

Phthalocyanine and Naphthalocyanine Precursors: Phthalocyanines and their extended analogs, naphthalocyanines, are large macrocyclic compounds with important applications in materials science. Their synthesis often starts from phthalonitriles (1,2-dicyanobenzenes). While this compound is not a phthalonitrile (B49051) itself, it could potentially be elaborated into one. For example, introduction of a second cyano group ortho to the existing one would create a suitable precursor. The synthesis of substituted phthalocyanines from phthalonitrile derivatives is a well-established field, and the presence of the dimethoxy groups would be expected to enhance the solubility of the resulting phthalocyanine, a crucial factor for its processing and application. nih.gov

Advanced Spectroscopic and Computational Investigations of 3,4 Dimethoxy 2 Nitrobenzonitrile

High-Resolution Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic techniques are fundamental to understanding the molecular structure and reactivity of a compound like 3,4-Dimethoxy-2-nitrobenzonitrile. Advanced methods in Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy would provide a detailed picture of its atomic arrangement and chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences for Conformational and Mechanistic Studies

Standard one-dimensional ¹H and ¹³C NMR spectroscopy would provide initial information on the chemical environment of the hydrogen and carbon atoms in this compound. However, to delve deeper into its three-dimensional structure and the spatial relationships between atoms, advanced two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY) would be instrumental in identifying proton-proton couplings within the molecule. For this compound, this would reveal the connectivity between the two aromatic protons on the benzene (B151609) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, even if they are not directly bonded. This technique would be crucial for determining the preferred conformation of the methoxy (B1213986) and nitro groups relative to the benzene ring and each other. For instance, NOESY could reveal through-space interactions between the protons of the methoxy groups and the adjacent aromatic protons, shedding light on the rotational barriers and steric hindrance within the molecule.

A hypothetical table of expected ¹H NMR data is presented below, based on the analysis of similar structures.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-5 | 7.0 - 7.5 | d | 8.0 - 9.0 |

| H-6 | 7.0 - 7.5 | d | 8.0 - 9.0 |

| OCH₃ (C3) | 3.8 - 4.0 | s | - |

| OCH₃ (C4) | 3.8 - 4.0 | s | - |

Note: The exact chemical shifts would be influenced by the electronic effects of the nitro and cyano groups and the specific conformation of the molecule.

Mass Spectrometry: Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound (C₉H₈N₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of 208.17 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Analysis of the fragmentation pattern under techniques like electron ionization (EI) would likely involve characteristic losses of the functional groups. Potential fragmentation pathways could include the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), the nitro group (-NO₂), and the cyano group (-CN). Studying these fragments helps to piece together the molecular structure and can be invaluable for monitoring the progress of reactions involving this compound.

| Ion | m/z | Possible Identity |

| [M]⁺ | 208 | Molecular Ion |

| [M-CH₃]⁺ | 193 | Loss of a methyl radical |

| [M-NO₂]⁺ | 162 | Loss of nitrogen dioxide |

| [M-CN]⁺ | 182 | Loss of a cyano radical |

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Analysis for Functional Group Identification and Reaction Progress

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, these techniques would clearly identify the key structural motifs.

The nitrile (C≡N) group would exhibit a sharp, intense absorption band in the IR spectrum, typically around 2220-2240 cm⁻¹. The nitro (NO₂) group would show two strong characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-O stretches of the methoxy groups would appear in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C≡N and C=C bonds, which often give strong Raman signals. Monitoring the intensity of these characteristic bands can be used to follow the progress of chemical reactions.

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| Nitrile (C≡N) | 2220 - 2240 | Stretching |

| Nitro (NO₂) | 1520 - 1560 | Asymmetric Stretching |

| Nitro (NO₂) | 1345 - 1385 | Symmetric Stretching |

| Methoxy (C-O) | 1200 - 1300 | Asymmetric Stretching |

| Methoxy (C-O) | 1000 - 1100 | Symmetric Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

Conformational Analysis and Intermolecular Interactions

A crystal structure of this compound would definitively resolve the orientation of the methoxy and nitro substituents on the benzene ring. Steric hindrance between the ortho-positioned nitro group and the adjacent methoxy group at C3 would likely cause the nitro group to be twisted out of the plane of the benzene ring. The degree of this torsion, as well as the preferred orientation of the methoxy groups, would be precisely determined.

Furthermore, the packing of the molecules in the crystal lattice would reveal any significant intermolecular interactions. These could include weak hydrogen bonds between the aromatic protons and the oxygen atoms of the nitro or methoxy groups of neighboring molecules, as well as π-stacking interactions between the aromatic rings. These non-covalent interactions are crucial for understanding the solid-state properties of the material.

Co-crystallization Studies with Reactants or Catalysts

Co-crystallization of this compound with other molecules, such as reactants or catalysts, could provide invaluable insights into reaction mechanisms. By trapping a complex in the solid state, it might be possible to visualize the interactions that precede a chemical transformation. For instance, co-crystallizing it with a Lewis acid could reveal how the catalyst interacts with the nitro or cyano groups, activating the molecule for a subsequent reaction. Such studies would provide a static snapshot of a dynamic process, offering a deeper understanding at the molecular level.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools to predict and understand the behavior of molecules at an atomic level. For a substituted aromatic compound like this compound, these methods can offer insights that are complementary to experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for this compound would provide fundamental information about its geometry, electronic properties, and reactivity.

Electronic Structure: DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles of this compound. These calculations would also yield the distribution of electron density, which is key to understanding the molecule's polarity and intermolecular interactions.

Reactivity: Chemical reactivity can be explored through DFT by calculating various molecular properties. For instance, the calculation of electrostatic potential maps would indicate the electron-rich and electron-poor regions of the molecule, suggesting sites for electrophilic and nucleophilic attack. Reactivity descriptors such as hardness, softness, and electrophilicity index could also be derived to quantify the molecule's reactivity. Studies on similar molecules, like other substituted benzonitriles, have successfully used DFT to analyze C-C bond activation. utexas.edu

Spectroscopic Predictions: DFT is widely used to predict various types of spectra. For this compound, it could be used to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure. Furthermore, time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

A hypothetical table of DFT-calculated properties for this compound might look like this:

| Calculated Property | Predicted Value |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Key Vibrational Frequencies | List of frequencies and assignments |

Molecular Dynamics (MD) Simulations of Reaction Pathways and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations would be invaluable for understanding its behavior in a condensed phase, such as in a solution.

Reaction Pathways: While DFT is excellent for stationary points on a potential energy surface, MD simulations can explore the dynamic evolution of a chemical reaction. Ab initio MD, which uses quantum mechanical calculations to determine forces, can be used to model reaction pathways, identify transition states, and calculate reaction rates. For instance, MD simulations have been used to elucidate the formation pathways of benzonitrile (B105546) in interstellar conditions. pnas.orgnih.gov

Solvent Effects: The solvent can have a significant impact on the structure, stability, and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules. This would allow for the study of solvation shells, the influence of the solvent on conformational preferences, and the role of the solvent in chemical reactions. Studies on benzonitrile have utilized MD simulations to understand local structure and orientational correlations in the liquid phase. stanford.eduacs.org

Frontier Molecular Orbital (FMO) Theory Applications for Reaction Mechanism Analysis

Frontier Molecular Orbital (FMO) theory is a chemical reactivity theory that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the outcome of chemical reactions.

Reaction Mechanism Analysis: According to FMO theory, the interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. For this compound, the energies and spatial distributions of its HOMO and LUMO would be critical in predicting its reactivity towards various reagents. For example, in an electrophilic aromatic substitution reaction, the lobes of the HOMO would indicate the most likely positions for an electrophile to attack the aromatic ring. Conversely, in a nucleophilic reaction, the LUMO would show the most susceptible sites for nucleophilic attack. It is important to note that for some substituted aromatic compounds, such as nitrobenzene (B124822), the predictive power of FMO theory alone can have limitations, and other factors like electrostatic charges may also need to be considered. mdpi.com

A hypothetical FMO analysis for this compound would involve generating visualizations of the HOMO and LUMO and tabulating their energies.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Calculated Value | Highest Occupied Molecular Orbital; primary electron donor. |

| LUMO | Calculated Value | Lowest Unoccupied Molecular Orbital; primary electron acceptor. |

| HOMO-1 | Calculated Value | Next highest occupied molecular orbital. |

| LUMO+1 | Calculated Value | Next lowest unoccupied molecular orbital. |

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Transformations Involving 3,4-Dimethoxy-2-nitrobenzonitrile

The aromatic core of this compound is ripe for exploration with modern catalytic methods. The presence of both electron-donating and electron-withdrawing groups can be exploited to achieve regioselective functionalization. Future research could focus on:

C-H Activation: Rhodium(III)-catalyzed C-H activation has proven effective for the arylation of benzonitrile (B105546) derivatives in aqueous media, offering a green route to biphenyl-2-carbonitriles. acs.org Similar strategies could be developed for this compound, targeting the C-H bonds ortho to the directing groups.

Denitrative Coupling: The nitro group, often considered a synthetic handle for reduction to an amine, can also serve as a leaving group in transition-metal-catalyzed cross-coupling reactions. acs.org Developing palladium- or cobalt-catalyzed denitrative couplings with this substrate could open new avenues for C-C and C-heteroatom bond formation. acs.org

Photocatalysis: Light-driven catalytic strategies are an emerging green alternative for organic synthesis. researchgate.net The nitroaromatic moiety of this compound makes it a candidate for photocatalytic transformations, such as the synthesis of quinolines and other heterocyclic structures. researchgate.net

A summary of potential catalytic transformations is presented below:

| Catalytic Strategy | Potential Application to this compound | Key Advantages |

| C-H Activation | Regioselective arylation or alkylation at positions ortho to directing groups. | Atom economy, reduced pre-functionalization steps. |

| Denitrative Coupling | Cross-coupling with boronic acids, amines, or thiols by replacing the nitro group. | Novel disconnections, utilization of a common functional group. |

| Photocatalysis | Synthesis of complex heterocyclic systems under mild conditions. | Use of light as a renewable energy source, green reaction conditions. |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid drug discovery and process optimization has spurred the development of automated and high-throughput synthesis platforms. innovationnewsnetwork.combohrium.comresearchgate.net Integrating the synthesis and derivatization of this compound into these systems could significantly accelerate research.

Future efforts could include:

Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. bohrium.com Developing a robust flow synthesis for this compound and its subsequent reactions would be a significant advancement.

Solid-Phase Synthesis: Attaching this compound or a precursor to a solid support would enable rapid, automated derivatization and purification, which is particularly useful for creating libraries of analogues for screening. nus.edu.sg

Robotic Systems: Automated robotic platforms, sometimes referred to as 'chemputers', can perform multi-step syntheses and reaction optimizations with minimal human intervention, allowing for the rapid exploration of reaction space and the synthesis of compound libraries. bohrium.com

Exploration of Unconventional Reaction Media and Sustainable Solvents

The principles of green chemistry encourage the use of environmentally benign solvents. rsc.org Research into the synthesis and reactions of this compound in sustainable media is a critical area for future investigation.

Potential alternative solvent systems include:

| Solvent System | Potential Application | Advantages |

| Water | As a solvent for catalytic reactions, such as C-H arylation. acs.org | Non-toxic, non-flammable, inexpensive. |

| Ionic Liquids | As recyclable catalysts and solvents for nitration or other transformations. researchgate.netnih.gov | Low vapor pressure, tunable properties, potential for catalyst recycling. |

| Solvent-Free Reactions | Performing reactions in the absence of a solvent, often with solid-supported catalysts or reagents. nih.gov | Reduced waste, simplified workup, potential for increased reaction rates. |

For instance, the use of silica (B1680970) gel as a medium for nitration reactions with aqueous nitric acid has been shown to be effective and avoids the need for organic solvents. nih.gov Similarly, ionic liquids have been developed that can act as both the solvent and a catalyst for the synthesis of benzonitriles. researchgate.net

Sustainable and Scalable Synthesis Strategies for Large-Scale Production

The current known laboratory-scale synthesis of this compound involves multiple steps and may not be optimal for large-scale production. bohrium.com Future research should focus on developing more sustainable and scalable synthetic routes.

Key areas for improvement include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency. Modern nitration methods, for example, aim to move away from the classical mixed-acid conditions. organic-chemistry.org

Process Intensification: Utilizing technologies like flow chemistry to enable safer and more efficient large-scale production. acs.org The global trend in chemical manufacturing is shifting towards highly integrated and efficient processes, as seen in the development of new aromatics production facilities. acs.org

Discovery of New Synthetic Applications and Derivatization Opportunities

Beyond its role in the synthesis of halichondrins, the unique combination of functional groups in this compound makes it a versatile platform for the synthesis of a wide range of other molecules.

Future research could explore:

Medicinal Chemistry Scaffolds: The nitrobenzonitrile core can be elaborated into various heterocyclic systems of medicinal importance. The nitrile group can be converted to amines, amides, or tetrazoles, while the nitro group can be reduced to an amine and used in further cyclization reactions.

Functional Materials: Aromatic nitro compounds and benzonitriles are precursors to dyes, polymers, and other functional materials. The specific substitution pattern of this compound could lead to novel materials with interesting optical or electronic properties.

High-Throughput Derivatization: Using automated platforms, the core structure could be rapidly functionalized at multiple positions (e.g., via C-H activation or after reduction of the nitro group) to generate large libraries of compounds for biological screening. nih.gov

The potential for derivatization is summarized in the table below:

| Functional Group | Potential Transformation | Resulting Functionality |

| Nitrile | Hydrolysis | Carboxylic Acid, Amide |

| Nitrile | Reduction | Amine |

| Nitrile | Cycloaddition | Tetrazole |

| Nitro | Reduction | Amine |

| Aromatic Ring | C-H Functionalization | Arylated/Alkylated derivatives |

By systematically exploring these research avenues, the scientific community can unlock the broader potential of this compound, transforming it from a niche intermediate into a widely applicable building block for innovation in chemistry and materials science.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dimethoxy-2-nitrobenzonitrile, and how can reaction conditions be optimized?

A two-step approach is common for nitrile-containing aromatic compounds:

Nitro-group introduction : Electrophilic nitration of 3,4-dimethoxybenzonitrile using HNO₃/H₂SO₄ at 0–5°C to minimize byproducts.